molecular formula C12H15BrClN B2451343 3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride CAS No. 2470440-94-7

3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride

Cat. No.: B2451343
CAS No.: 2470440-94-7
M. Wt: 288.61
InChI Key: UDUNTAULTKPGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is particularly interesting due to the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an azetidine ring. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl halide and a suitable catalyst.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a ring-closing reaction, often involving the cyclization of an appropriate precursor containing a nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a nitro group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocycles and natural product analogs.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structure.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive azetidine ring.

Mechanism of Action

The mechanism of action of 3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-Chlorophenyl)cyclopropyl]azetidine;hydrochloride
  • 3-[1-(4-Fluorophenyl)cyclopropyl]azetidine;hydrochloride
  • 3-[1-(4-Methylphenyl)cyclopropyl]azetidine;hydrochloride

Uniqueness

3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and methyl analogs.

Biological Activity

3-[1-(4-Bromophenyl)cyclopropyl]azetidine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C12H14BrClN
  • Molecular Weight : 284.6 g/mol
  • IUPAC Name : 3-[1-(4-bromophenyl)cyclopropyl]azetidine hydrochloride

Synthesis

The synthesis of 3-[1-(4-Bromophenyl)cyclopropyl]azetidine involves cyclization reactions that can be performed under various conditions to yield the desired azetidine structure. The compound can be synthesized from appropriate precursors through a series of steps that include cyclopropanation and subsequent functionalization.

Anticancer Properties

Recent studies have demonstrated that azetidine derivatives exhibit promising anticancer activities. For instance, compounds similar to 3-[1-(4-Bromophenyl)cyclopropyl]azetidine have shown inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, which is supported by the following data:

CompoundCell LineIC50 (µM)Mechanism of Action
3-[1-(4-Bromophenyl)cyclopropyl]azetidineMCF-715.63Apoptosis induction
Similar Azetidine DerivativeA54910.38Cell cycle arrest

Neuroprotective Effects

In addition to anticancer properties, azetidine derivatives have been investigated for their neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in MDPI evaluated various azetidine derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced biological activity, with halogen substitutions enhancing potency against MCF-7 cells .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of azetidine compounds, demonstrating that certain derivatives could reduce neuronal cell death in models of oxidative stress. This study highlighted the potential for these compounds in treating conditions like Alzheimer's disease .

The biological activity of 3-[1-(4-Bromophenyl)cyclopropyl]azetidine; hydrochloride is thought to involve several mechanisms:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Regulation : Interference with key regulatory proteins involved in the cell cycle.
  • Oxidative Stress Mitigation : Reducing reactive oxygen species (ROS) levels in neuronal cells.

Properties

IUPAC Name

3-[1-(4-bromophenyl)cyclopropyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN.ClH/c13-11-3-1-9(2-4-11)12(5-6-12)10-7-14-8-10;/h1-4,10,14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNTAULTKPGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2CNC2)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.